tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate
CAS No.:
Cat. No.: VC17713572
Molecular Formula: C16H23NO2
Molecular Weight: 261.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H23NO2 |
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Molecular Weight | 261.36 g/mol |
IUPAC Name | tert-butyl 3-(5-methylpyrrolidin-3-yl)benzoate |
Standard InChI | InChI=1S/C16H23NO2/c1-11-8-14(10-17-11)12-6-5-7-13(9-12)15(18)19-16(2,3)4/h5-7,9,11,14,17H,8,10H2,1-4H3 |
Standard InChI Key | NBAXRWDQUWVFSM-UHFFFAOYSA-N |
Canonical SMILES | CC1CC(CN1)C2=CC(=CC=C2)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate comprises a benzoic acid backbone esterified with a tert-butyl group at the carboxyl position and substituted at the meta position with a 5-methylpyrrolidine ring. The molecular formula is C₁₆H₂₃NO₂, with a molecular weight of 261.36 g/mol. The tert-butyl group enhances steric bulk, while the pyrrolidine moiety introduces chirality and hydrogen-bonding capabilities .
Physical Properties
Key physical properties inferred from structural analogs include:
The compound’s solubility profile suggests compatibility with polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM), critical for synthetic applications .
Synthesis and Manufacturing
Esterification Strategies
The synthesis typically involves two primary steps:
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Preparation of 3-(5-methylpyrrolidin-3-yl)benzoic acid: Achieved via Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions.
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Esterification with tert-butanol: Conducted under acid catalysis (e.g., sulfuric acid) or via Steglich conditions using dicyclohexylcarbodiimide (DCC) .
A representative protocol adapted from carbamate synthesis involves:
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Reagents: 3-(5-methylpyrrolidin-3-yl)benzoic acid (1.0 eq), tert-butanol (2.5 eq), HATU (1.2 eq), DIPEA (3.0 eq).
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Conditions: Stirred in DMF at 25°C for 24 hours.
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Yield: ~60–70% after silica gel chromatography.
Industrial-Scale Production
Continuous flow reactors optimize throughput by maintaining precise temperature control (80–100°C) and minimizing side reactions. Catalytic systems employing p-toluenesulfonic acid (pTSA) or immobilized lipases are preferred for sustainability .
Applications in Pharmaceutical Research
Biological Activity
The pyrrolidine ring’s nitrogen atom enables interactions with biological targets, such as GPCRs or enzymes. For example:
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Enzyme Inhibition: Analogous carbamates exhibit IC₅₀ values of 10–100 nM against serine proteases .
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Receptor Binding: The tert-butyl group enhances lipophilicity, improving blood-brain barrier penetration .
Drug Intermediate Utility
The compound serves as a precursor in synthesizing kinase inhibitors and antipsychotics. A case study demonstrates its use in preparing a nicotinamide derivative via HATU-mediated coupling :
Stability and Degradation Pathways
Hydrolytic Sensitivity
The ester bond undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis: Yields 3-(5-methylpyrrolidin-3-yl)benzoic acid and tert-butanol.
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Basic Hydrolysis: Forms the sodium salt of the benzoic acid .
Thermal Decomposition
At temperatures >200°C, decarboxylation and pyrrolidine ring rearrangement occur, generating volatile byproducts detectable via GC-MS .
Comparative Analysis with Structural Analogs
The tert-butyl benzoate scaffold’s versatility is evident across industries, though substituent positioning dictates specificity .
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